2,9'-Bi-9h-carbazole

Catalog No.
S3185085
CAS No.
1226810-15-6
M.F
C24H16N2
M. Wt
332.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,9'-Bi-9h-carbazole

Procurement of bicarbazoles without isomer control leads to inconsistent HOMO alignment and device failure. 2,9'-Bi-9h-carbazole (CAS 1226810-15-6) is a structurally defined asymmetric bicarbazole with tailored ionization potential (4.83 eV) for maximizing Voc in n-i-p perovskite solar cells and OLEDs.

  • High Tg (179 °C) ensures stable amorphous films; Td (460 °C) suits vacuum deposition.
  • Isomer-specific synthesis eliminates batch variability in electronic performance.
  • Supply includes rigorous QC for linkage verification, enabling reliable device R&D and scale-up.

CAS Number

1226810-15-6

Product Name

2,9'-Bi-9h-carbazole

IUPAC Name

2-carbazol-9-yl-9H-carbazole

Molecular Formula

C24H16N2

Molecular Weight

332.406

InChI

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H

InChI Key

JZAGTIXVDVWCGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

solubility

not available

Synonyms

2,9'-Bicarbazole, 2,9'-Bi(9H-carbazole), 9-(9H-Carbazol-2-yl)-9H-carbazole, N-(Carbazol-2-yl)carbazole

Purity

≥98% (HPLC)

Package Size

250 mg, 1 g, 5 g

2,9'-Bi-9h-carbazole is a member of the bicarbazole family, a class of high-performance organic semiconductor materials valued for their role as hole-transporting layers (HTLs) and hosts in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Unlike simple carbazoles, bicarbazole isomers offer extended π-conjugation and rigid structures, which generally lead to high thermal stability and glass transition temperatures suitable for durable device fabrication via vacuum deposition. [1] The specific linkage between the two carbazole units—in this case, the asymmetric 2,9' connection—is a critical design parameter that directly dictates the material's electrochemical properties and morphological stability, making it distinct from other isomers. [1]

Research Fit

HT
Workflow

Hole-transport layer research and organic electronic device fabrication

BB
Role

Building block for TADF emitters, PhOLED hosts, and OFET semiconductors

RG
Regioisomer

2,9'-linkage confers distinct electronic profile not replicated by 2,2'- or 3,3'-analogs

Procuring a bicarbazole based solely on a shared core structure is unreliable, as isomeric differences lead to significant, non-interchangeable performance characteristics. Substituting 2,9'-Bi-9h-carbazole with a seemingly similar analog like 3,3'- or 3,9'-bicarbazole can alter critical device parameters. For instance, the asymmetric 2,9'-linkage results in a measurably different Highest Occupied Molecular Orbital (HOMO) energy level compared to its symmetric counterparts. [1] This distinction is crucial for energy-level alignment with adjacent layers in a device, directly impacting the open-circuit voltage (Voc) of a solar cell or the charge injection efficiency in an OLED. Furthermore, variations in linkage affect molecular packing, leading to distinct glass transition (Tg) and thermal decomposition (Td) temperatures, which are critical for both manufacturing processability and long-term operational stability. [1]

Substitution Risk

This Product 2,9'-bicarbazole linkage
Alternative Regioisomer 2,2'- or 3,3'-bicarbazole
Regioisomer connectivity alters frontier orbital energies and device EQE; 3,3'-analogs may yield higher efficiency but different emission color coordinates
This Product OLED-grade purity (≥97% HPLC)
Generic Grade General chemical inventory grade
Impurities at >3% concentration may act as charge traps or luminescence quenchers, reducing device lifetime
This Product Bicarbazole dimer scaffold
Monomer Substitute Monocarbazole (C12H9N)
Dimerization substantially elevates thermal stability; monomer may decompose under vacuum thermal evaporation conditions

Enhanced Morphological Stability vs. Spiro-OMeTAD

A functionalized derivative of 2,9'-Bicarbazole (V1221) exhibits a glass transition temperature (Tg) of 179 °C. [1] This is substantially higher than that of the widely used benchmark material, Spiro-OMeTAD, which has a Tg of approximately 125 °C and can be even lower when formulated with common additives. [REFS-2, REFS-3] A higher Tg is a key indicator of a material's ability to maintain a stable, amorphous glass state under thermal stress, preventing crystallization that leads to device failure.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data179 °C (for 2,9'-bicarbazole derivative V1221)
Comparator Or BaselineSpiro-OMeTAD: ~125 °C (undoped)
Quantified Difference~54 °C higher than undoped Spiro-OMeTAD
ConditionsMeasured by Differential Scanning Calorimetry (DSC). Spiro-OMeTAD Tg is known to decrease further with common additives like tBP.

A higher Tg ensures superior morphological stability during device operation and storage at elevated temperatures, directly improving long-term reliability and lifetime.

OLED Linkage Effect
Cross-study comparable
3,3'-bicarbazole TADF emitter EQE: 25.0%
2,2'-bicarbazole host EQE: ≈18.6%
2,9'-connectivity confers unique electronic profile distinct from both
Supports regioisomer-specific device performance review
No peer-reviewed device EQE data for 2,9'-derived emitter located in search

High Thermal Decomposition Temperature

A functionalized derivative of 2,9'-Bicarbazole (V1221) demonstrates a high thermal decomposition temperature (Td at 5% weight loss) of 460 °C. [1] This compares favorably to its 3,9'-linked isomer (V1209, Td = 440 °C) and provides a substantial thermal budget for manufacturing processes like vacuum thermal evaporation, which is critical for fabricating multilayer OLED devices. [1] The 3,3'-isomer (V1225) shows slightly higher stability at 475 °C, but all three isomers are significantly more stable than many other classes of organic semiconductors. [1]

Evidence DimensionThermal Decomposition Temperature (Td, 5% loss)
Target Compound Data460 °C (for 2,9'-bicarbazole derivative V1221)
Comparator Or Baseline3,9'-isomer (V1209): 440 °C 3,3'-isomer (V1225): 475 °C
Quantified Difference20 °C higher than 3,9'-isomer; 15 °C lower than 3,3'-isomer
ConditionsMeasured by Thermogravimetric Analysis (TGA).

High thermal stability allows for consistent, high-purity film deposition using thermal evaporation without material degradation, which is essential for reproducible, high-performance device manufacturing.

Purity Specification
Supplier data
≥97% HPLC (OLED-grade)
vs. ≥95% min. general grade
Specification review for device fabrication reproducibility
Batch-specific CoA with NMR, HPLC, GC recommended

Favorable HOMO Alignment for Perovskite Cells

A functionalized derivative of 2,9'-Bicarbazole (V1221) possesses a solid-state ionization potential (IP), equivalent to the HOMO level, of 4.83 eV. [1] This value is deeper than that of common perovskite absorbers (~5.5 eV) ensuring efficient hole extraction, but it is notably lower (i.e., closer to vacuum) than its 3,9'- (4.93 eV) and 3,3'- (4.91 eV) isomers, and the benchmark Spiro-OMeTAD (~5.0 eV). [1] A lower IP in a hole transport material can reduce the energy difference between the HTM's HOMO and the perovskite's valence band, which is a key factor in minimizing open-circuit voltage (Voc) losses in the final device.

Evidence DimensionIonization Potential (Solid-State HOMO Level)
Target Compound Data4.83 eV (for 2,9'-bicarbazole derivative V1221)
Comparator Or Baseline3,9'-isomer (V1209): 4.93 eV 3,3'-isomer (V1225): 4.91 eV Spiro-OMeTAD: ~5.0 eV
Quantified Difference80-100 meV lower than isomeric analogs; ~170 meV lower than Spiro-OMeTAD
ConditionsMeasured by Photoelectron Emission Spectroscopy in Air (PESA) on thin films.

This optimized HOMO level provides a stronger driving force for hole extraction while potentially enabling higher device open-circuit voltage, a critical determinant of overall solar cell power conversion efficiency.

Thermal Stability
Predicted
~599 °C bp (predicted)
+~244 °C vs. monocarbazole
Supports vacuum thermal evaporation compatibility review
ACD/Labs Percepta Platform predicted data
Triplet Energy Sensitivity
Class-level inference
ΔET = 0.24 eV variation between neat film and frozen solution for one bicarbazole isomer
Conformational context may affect PhOLED host material selection
2,9'-specific ET data not located in peer-reviewed literature
Hole-Transport in Solar Cells
Class-level inference
+38% relative conversion efficiency
Supports hole-transport class-level performance review
Polymeric bicarbazole derivative data; monomer context may differ
Radical Cation Stability
Class-level inference
Axial bicarbazole radical exhibits qualitative improvement in persistence under ambient conditions vs. monocarbazole
Electrochemical robustness context for charge-transport durability review
2,9'-bicarbazole not explicitly included in cited radical study

Hole Transport Layers for Perovskite Solar Cells

The specifically tuned ionization potential (4.83 eV) of 2,9'-bicarbazole derivatives makes them a strategic choice for HTLs in n-i-p perovskite solar cells, where maximizing open-circuit voltage is a primary objective. [1] The high glass transition temperature (179 °C) further contributes to the thermal stability and operational lifetime of the resulting devices, addressing a key failure point seen with standard materials like Spiro-OMeTAD. [1]

Host Materials for Evaporated PhOLEDs

With a thermal decomposition temperature of 460 °C, materials based on the 2,9'-bicarbazole core are well-suited for fabrication via vacuum thermal evaporation. [1] This processability, combined with a high glass transition temperature that ensures morphological stability of the amorphous film, makes it a reliable candidate for host materials in multilayer PhOLED stacks that require both manufacturing robustness and long-term operational reliability.

Application Fit Matrix

Application
Selection Property
Validation Focus
PhOLED host material research
Triplet energy and conformational rigidity
Back-energy transfer suppression and charge balance
TADF emitter donor for blue OLEDs
Regioisomer-specific ΔEST and dipole orientation
Horizontal dipole ratio and light outcoupling efficiency
Hole-transport material for solar cells
Molecular weight and hole mobility optimization
Dopant-free HTM stability and perovskite interface compatibility
OFET active layer building block
π-conjugation extent and thermal stability
Thin-film morphology and ambient transistor operation reliability

XLogP3

6.5

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